3-Fluoro-5-methyl-N-neopentylaniline
Description
3-Fluoro-5-methyl-N-neopentylaniline is a fluorinated aniline derivative characterized by a fluorine atom at the meta position (C3), a methyl group at the para position (C5), and a bulky neopentyl (2,2-dimethylpropyl) group attached to the nitrogen atom. This structure combines electron-withdrawing (fluorine) and electron-donating (methyl) substituents, creating a unique electronic profile. The neopentyl group introduces significant steric hindrance, which may influence reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-3-fluoro-5-methylaniline |
InChI |
InChI=1S/C12H18FN/c1-9-5-10(13)7-11(6-9)14-8-12(2,3)4/h5-7,14H,8H2,1-4H3 |
InChI Key |
PPIHFFZXUPQALM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NCC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methyl-N-neopentylaniline typically involves the introduction of a fluorine atom into an aromatic ring, followed by the attachment of a neopentyl group to the nitrogen atom of the amine. One common method for synthesizing fluorinated aromatic compounds is the use of electrophilic fluorination reagents, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often involve the use of a suitable solvent, such as acetonitrile or dichloromethane, and may require the presence of a catalyst or base to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methyl-N-neopentylaniline can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding aniline derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce the corresponding aniline derivative .
Scientific Research Applications
3-Fluoro-5-methyl-N-neopentylaniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound can be used in the study of fluorinated analogs of biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methyl-N-neopentylaniline depends on its specific applicationThe fluorine atom can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with molecular targets such as enzymes or receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position Effects: Fluorine and Methyl Groups
The positions of fluorine and methyl groups on the aromatic ring critically impact electronic and steric properties.
- Electronic Effects : In this compound, the fluorine atom deactivates the ring, directing electrophilic substitution to the less hindered positions. The methyl group at C5 donates electrons, partially counteracting fluorine’s deactivation. This contrasts with 2-Fluoro-3-methyl-6-nitroaniline, where the nitro group strongly deactivates the ring, making the amine less nucleophilic .
N-Substituent Variations
The nitrogen substituent influences solubility, stability, and biological interactions:
- Neopentyl vs. Methyl : The neopentyl group in the target compound increases lipophilicity compared to N-methyl derivatives (e.g., 3-Fluoro-N-methyl-5-(dioxaborolan-2-yl)aniline), which may affect membrane permeability in biological systems .
- Neopentyl vs. Benzyl : Benzyl groups (e.g., in and ) enable resonance stabilization and π-stacking, whereas neopentyl groups are purely aliphatic, favoring hydrophobic interactions .
Functional Group Comparisons
Additional functional groups modify reactivity and applications:
- Nitro Groups : 2-Fluoro-3-methyl-6-nitroaniline’s nitro group makes it suitable for azo dye synthesis but less reactive in amine-based reactions compared to the target compound .
- Boronate Esters : The boronate in 3-Fluoro-N-methyl-5-(dioxaborolan-2-yl)aniline facilitates carbon-carbon bond formation, a feature absent in the neopentyl derivative .
Research Findings and Implications
- Synthetic Utility : The neopentyl group in this compound may hinder reactions requiring nucleophilic nitrogen (e.g., amide formation) but could stabilize intermediates in sterically demanding syntheses.
- Biological Relevance : Fluorine and methyl groups are common in pharmaceuticals (e.g., kinase inhibitors). The neopentyl group’s bulkiness might reduce metabolic degradation, extending half-life .
Data Tables
Table 1: Structural Comparison of Fluorinated Anilines
| Compound | Fluorine Position | Methyl Position | N-Substituent | Molecular Weight |
|---|---|---|---|---|
| This compound | 3 | 5 | Neopentyl | ~223.3 |
| 2-Fluoro-3-methyl-6-nitroaniline | 2 | 3 | None (nitro at C6) | 170.14 |
| 5-fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline | 5 | 2 | Benzyl | 233.25 |
Table 2: Functional Group Impact on Reactivity
| Compound | Key Functional Group | Reactivity Profile |
|---|---|---|
| This compound | None | Moderate nucleophilicity; steric hindrance |
| 3-Fluoro-N-methyl-5-(dioxaborolan-2-yl)aniline | Boronate ester | High cross-coupling reactivity |
| 2-Fluoro-3-methyl-6-nitroaniline | Nitro | Low basicity; azo dye precursor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
